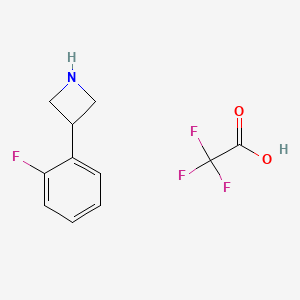

3-(2-Fluorophenyl)azetidine, trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(2-Fluorophenyl)azetidine, trifluoroacetic acid” is a chemical compound with the CAS Number: 2260932-93-0 . It has a molecular weight of 217.16 . It is stored at a temperature of 4 degrees Celsius and is shipped with an ice pack . The compound is in liquid form .

Synthesis Analysis

The synthesis of trifluoroacetic acid, a component of the compound, is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .Molecular Structure Analysis

The IUPAC name of the compound is 3-(2-fluoroethyl)azetidine 2,2,2-trifluoroacetate . The Inchi Code is 1S/C5H10FN.C2HF3O2/c6-2-1-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1-4H2;(H,6,7) .Chemical Reactions Analysis

Trifluoroacetic acid (TFA), a component of the compound, is a known and persistent pollutant in the environment. It is produced from the atmospheric degradation of fluorocarbons such as some hydrofluorocarbons (HFCs) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.16 . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .Scientific Research Applications

Synthesis and Medicinal Chemistry

The utility of 3-(2-Fluorophenyl)azetidine in combination with trifluoroacetic acid (TFA) spans several domains of chemical synthesis and medicinal chemistry. A significant application involves the promotion of multicomponent coupling reactions. TFA, for instance, facilitates a transition-metal-free, three-component coupling of N-substituted aziridines, arynes, and water. This reaction yields N-aryl β-amino and γ-amino alcohol derivatives, which are pivotal in medicinal chemistry due to their relevance in drug development (Roy, Baviskar, & Biju, 2015).

Radiopharmaceutical Development

Another intriguing application of fluoroazetidine derivatives is in the development of radiopharmaceuticals for positron emission tomography (PET) imaging. Compounds like 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, derived from fluoroazetidine, have shown promise as ligands for human alpha4beta2 nicotinic acetylcholine receptors (nAChR), crucial for neuroimaging studies. Such compounds, after being labeled with fluorine-18, enable the visualization of nAChRs in the brain, aiding in the study of various neurological conditions (Doll et al., 1999).

Organic Synthesis and Material Science

In organic synthesis, fluoroalcohols like TFA serve as versatile solvents for reactions involving hypervalent iodine, facilitating the synthesis of complex molecules with improved efficiency and selectivity. This is particularly beneficial in the construction of molecules with trifluoromethylthio groups, which are of great interest in pharmaceuticals and agrochemicals due to their ability to enhance metabolic stability and lipophilicity (Dohi, Yamaoka, & Kita, 2010).

Furthermore, the incorporation of fluoroazetidine units into molecules has been explored for the development of chemosensors. These chemosensors can detect environmental changes, such as the presence of carbon dioxide gas, through changes in their optical properties, demonstrating the utility of fluoroazetidine derivatives in environmental monitoring and material science (Ishida et al., 2013).

Safety and Hazards

The compound has a GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name |

3-(2-fluorophenyl)azetidine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.C2HF3O2/c10-9-4-2-1-3-8(9)7-5-11-6-7;3-2(4,5)1(6)7/h1-4,7,11H,5-6H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTHFFSIZVJXGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=CC=C2F.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluorophenyl)azetidine, trifluoroacetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2941166.png)

![(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-10-thia-1,3,6-triazatricyclo[6.3.0.0^{2,6}]undec-2-ene-5,7-dione](/img/structure/B2941167.png)

![[5-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2941168.png)

![2-Ethoxy-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone](/img/structure/B2941171.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2941174.png)

![1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2941175.png)

![N-[(3-Fluorophenyl)methyl]-N-methyl-2-(prop-2-enoylamino)pentanamide](/img/structure/B2941179.png)

![N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B2941181.png)

![Ethyl 5-(2-ethylbutanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2941183.png)

![2-(furan-2-yl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2941185.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenethylpropanamide](/img/structure/B2941187.png)

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2941188.png)